6-FLUORO-3-(MORPHOLINE-4-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE 6-FLUORO-3-(MORPHOLINE-4-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE
Brand Name: Vulcanchem
CAS No.: 1111032-08-6
VCID: VC7227190
InChI: InChI=1S/C23H23FN2O4S/c1-2-3-16-4-7-18(8-5-16)31(28,29)22-19-14-17(24)6-9-21(19)25-15-20(22)23(27)26-10-12-30-13-11-26/h4-9,14-15H,2-3,10-13H2,1H3
SMILES: CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Molecular Formula: C23H23FN2O4S
Molecular Weight: 442.51

6-FLUORO-3-(MORPHOLINE-4-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE

CAS No.: 1111032-08-6

Cat. No.: VC7227190

Molecular Formula: C23H23FN2O4S

Molecular Weight: 442.51

* For research use only. Not for human or veterinary use.

6-FLUORO-3-(MORPHOLINE-4-CARBONYL)-4-(4-PROPYLBENZENESULFONYL)QUINOLINE - 1111032-08-6

Specification

CAS No. 1111032-08-6
Molecular Formula C23H23FN2O4S
Molecular Weight 442.51
IUPAC Name [6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C23H23FN2O4S/c1-2-3-16-4-7-18(8-5-16)31(28,29)22-19-14-17(24)6-9-21(19)25-15-20(22)23(27)26-10-12-30-13-11-26/h4-9,14-15H,2-3,10-13H2,1H3
Standard InChI Key IBSFQTVDFSXHSO-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F

Introduction

The compound 6-Fluoro-3-(Morpholine-4-Carbonyl)-4-(4-Propylbenzenesulfonyl)Quinoline is a complex organic molecule that incorporates several functional groups, including a quinoline core, a morpholine carbonyl group, and a propylbenzenesulfonyl moiety. This compound is of interest due to its potential biological activities, which can be influenced by the presence of fluorine and the specific arrangement of its functional groups.

Chemical Formula and Molecular Weight

  • Chemical Formula: C25_{25}H25_{25}FN2_{2}O4_{4}S

  • Molecular Weight: Approximately 462 g/mol

Synthesis and Preparation

The synthesis of 6-Fluoro-3-(Morpholine-4-Carbonyl)-4-(4-Propylbenzenesulfonyl)Quinoline would typically involve multiple steps, including the preparation of the quinoline core, the introduction of the fluorine atom, and the attachment of the morpholine carbonyl and propylbenzenesulfonyl groups. This process might involve reactions such as fluorination, carbonylation, and sulfonation.

Biological Activities

While specific biological activities of 6-Fluoro-3-(Morpholine-4-Carbonyl)-4-(4-Propylbenzenesulfonyl)Quinoline are not detailed in the available literature, compounds with similar structures often exhibit a range of biological effects. For example, quinoline derivatives are known for their antimicrobial and anticancer properties . The presence of a morpholine group can contribute to biological activity by enhancing solubility and interaction with biological targets.

Example Data Table for Related Compounds

Compound StructureAntimicrobial ActivityAnticancer Activity
Quinoline-5-SulfonamidesHigh against certain bacteriaShows promise in cancer cell lines
Fluoroquinolone DerivativesEffective against various bacteriaPotential anticancer properties

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